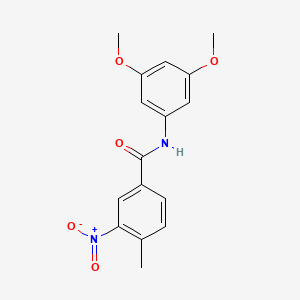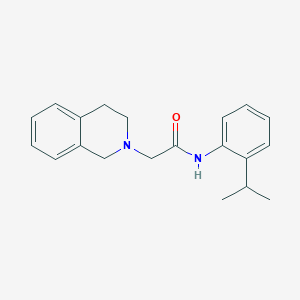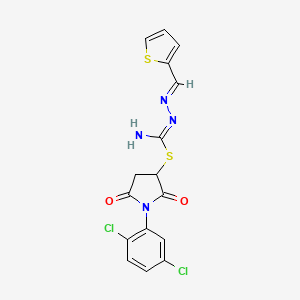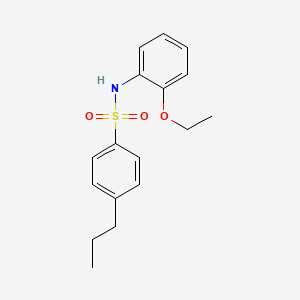![molecular formula C15H11ClF3NO2 B5884749 5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5884749.png)
5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide, also known as TFB-TBOA, is a chemical compound that belongs to the class of benzoic acid derivatives. It is a potent and selective inhibitor of glutamate transporters, which are responsible for the removal of glutamate from the synaptic cleft. Glutamate is the major excitatory neurotransmitter in the brain, and its dysfunction has been implicated in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. TFB-TBOA has been extensively studied for its potential therapeutic applications, as well as its usefulness as a research tool in neuroscience.
作用機序
5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide acts as a non-competitive inhibitor of glutamate transporters, binding to a site that is distinct from the substrate binding site. It blocks the uptake of glutamate by binding to the transporter in a way that prevents the conformational changes required for substrate transport. This results in an accumulation of extracellular glutamate, which can lead to overstimulation of glutamate receptors and subsequent neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. It can increase the extracellular concentration of glutamate in a dose-dependent manner, leading to excitotoxicity and neuronal damage. It has also been shown to modulate the activity of other neurotransmitter systems, such as dopamine and GABA. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects in animal models of neurological disorders, such as epilepsy and stroke.
実験室実験の利点と制限
The main advantage of using 5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide as a research tool is its high selectivity and potency for glutamate transporters, particularly EAAT2. This allows for the specific manipulation of glutamate levels in different brain regions, which can be used to study the role of glutamate in various physiological and pathological conditions. However, this compound has some limitations, such as its potential toxicity and off-target effects. It can also interfere with other glutamate-dependent processes, such as synaptic plasticity and learning and memory.
将来の方向性
There are several future directions for the use of 5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide in neuroscience research. One area of interest is the investigation of the role of glutamate transporters in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is the development of more selective and potent inhibitors of glutamate transporters, which could be used as potential therapeutic agents for neurological disorders. Furthermore, the use of this compound in combination with other pharmacological agents or genetic manipulations could provide further insights into the complex mechanisms underlying glutamate signaling in the brain.
合成法
The synthesis of 5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide involves several steps, starting from the commercially available 2,4-dichloro-5-methoxybenzoic acid. The first step is the conversion of the carboxylic acid group into a benzyl ester, followed by the introduction of the trifluoromethyl group using a Grignard reagent. The resulting intermediate is then subjected to a Suzuki-Miyaura coupling reaction with the appropriate arylboronic acid, followed by deprotection of the benzyl ester to yield this compound in high yield and purity.
科学的研究の応用
5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been widely used as a research tool to investigate the role of glutamate transporters in various physiological and pathological conditions. It has been shown to inhibit glutamate uptake in a dose-dependent manner, with a high selectivity for the excitatory amino acid transporter subtype 2 (EAAT2). This transporter is predominantly expressed in astrocytes, where it plays a crucial role in maintaining the extracellular glutamate concentration and preventing excitotoxicity. This compound has been used to study the physiological function of EAAT2 in different brain regions, as well as its potential involvement in neurological disorders.
特性
IUPAC Name |
5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2/c1-22-13-7-6-9(16)8-10(13)14(21)20-12-5-3-2-4-11(12)15(17,18)19/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVNSZJYFHCKQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B5884674.png)

![N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5884692.png)


![4-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5884720.png)
![4-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one](/img/structure/B5884727.png)

![1-[(2-methoxyphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5884745.png)
![ethyl 2-[(3,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5884748.png)



![methyl [4-(diphenylmethyl)-1-piperazinyl]acetate](/img/structure/B5884775.png)